molecular formula C7H10N2 B1610616 2-Isopropylpyrimidine CAS No. 61349-72-2

2-Isopropylpyrimidine

Cat. No.: B1610616
CAS No.: 61349-72-2
M. Wt: 122.17 g/mol
InChI Key: BGNWXRJWDQHCRB-UHFFFAOYSA-N
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Description

2-Isopropylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with an isopropyl group at the 2-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling diverse biological interactions.

Properties

IUPAC Name

2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(2)7-8-4-3-5-9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNWXRJWDQHCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492517
Record name 2-(Propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61349-72-2
Record name 2-(Propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrimidine typically involves the alkylation of pyrimidine with isopropyl halides under basic conditions. One common method includes the reaction of pyrimidine with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalytic methods using transition metal catalysts such as palladium or nickel can also be employed to achieve selective alkylation. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Substitution Reactions

2-Isopropylpyrimidine undergoes nucleophilic substitution, particularly at halogenated derivatives. For example, brominated analogs like 2-(1'-bromo-1'-methylethyl)-4-chloropyrimidine (1c) and its 4-fluoro analog (1f) exhibit solvolysis in aqueous methanol:

CompoundTemp (°C)Rate Constant (s⁻¹)Half-Life (min)
1c (4-Cl derivative)251.2×1041.2 \times 10^{-4}96.5
1c (4-Cl derivative)509.8×1049.8 \times 10^{-4}11.8
1f (4-F derivative)253.5×1053.5 \times 10^{-5}330.0

Mechanism : The solvolysis follows an SN1S_N1 pathway, with rate acceleration observed at higher temperatures and polar protic solvents. The 4-fluoro derivative (1f) reacts slower than the 4-chloro analog (1c) due to reduced leaving-group ability .

Oxidative Coupling Reactions

Under strong basic conditions (e.g., NaH), this compound derivatives participate in metal-free oxidative coupling. For instance, reactions with primary alcohols (e.g., benzyl alcohol) generate Schiff base intermediates via alkoxide-mediated imination:

Example :

This compound+Benzyl alcoholNaH, DMFSchiff base intermediatePurine derivative\text{this compound} + \text{Benzyl alcohol} \xrightarrow{\text{NaH, DMF}} \text{Schiff base intermediate} \rightarrow \text{Purine derivative}

Key Observations :

  • Steric hindrance from the isopropyl group directs regioselectivity toward C4/C6 positions.

  • Toluene enhances oxidative coupling efficiency compared to dioxane .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, retaining the isopropyl substituent.

Oxidation:

Strong oxidants (e.g., KMnO₄) cleave the pyrimidine ring, yielding carboxylic acids. For example:

This compoundKMnO₄, H₂SO₄Isovaleric acid+CO₂\text{this compound} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{Isovaleric acid} + \text{CO₂}

Selectivity : Oxidation primarily occurs at the less hindered C4/C6 positions .

Cross-Coupling Reactions

This compound derivatives engage in palladium-catalyzed cross-coupling. Brominated analogs (e.g., 5-bromo-2-isopropylpyrimidine) react with arylboronic acids in Suzuki-Miyaura couplings:

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O

Yield : 72–85% for biaryl products, with electronic effects from the isopropyl group enhancing coupling efficiency.

Cyclization and Annulation

In the presence of amides (e.g., DMF), this compound derivatives undergo cyclocondensation to form polycyclic structures. For example:

This compound+Malonic acid derivativesPurine analogs\text{this compound} + \text{Malonic acid derivatives} \rightarrow \text{Purine analogs}

Key Factors :

  • Bulky amides (e.g., N,NN,N-dimethylisobutyramide) favor annulation over substitution.

  • Reaction kinetics show first-order dependence on pyrimidine concentration .

Mass Spectrometric Fragmentation

Electron ionization (EI-MS) of this compound derivatives produces characteristic fragmentation patterns:

m/z FragmentProposed Structure
122[M⁺ – CH(CH₃)₂]
95[C₄H₅N₂⁺]
77[C₃H₃N⁺]

The isopropyl group stabilizes radical cations, leading to preferential loss of the substituent .

Scientific Research Applications

Biological Activities

Research indicates that 2-Isopropylpyrimidine exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that pyrimidine derivatives possess significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: this compound has been investigated for its potential to inhibit inflammatory mediators such as COX enzymes. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Therapeutic Applications

The compound is being explored for its potential therapeutic applications:

  • Anti-inflammatory Drugs: Several studies have identified pyrimidine derivatives that effectively inhibit COX-1 and COX-2 enzymes, suggesting their use in developing new anti-inflammatory medications .
  • Antiviral Research: Investigations into the antiviral properties of pyrimidines highlight their potential in treating viral infections by targeting viral replication processes.

Case Studies

  • Anti-inflammatory Activity Assessment:
    A study evaluated the anti-inflammatory effects of novel pyrazolo[3,4-d]pyrimidine derivatives. The compounds were tested in vivo using carrageenan-induced paw edema models. Results indicated that some derivatives exhibited stronger anti-inflammatory activity than indomethacin .
  • Synthesis of Pyrimidine Derivatives:
    Research focused on synthesizing substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives demonstrated their efficacy in reducing inflammation in animal models. The ED50 values were calculated to be competitive with existing NSAIDs .

Mechanism of Action

The mechanism of action of 2-Isopropylpyrimidine and its derivatives involves interactions with specific molecular targets. In medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:
  • 2-Isopropylpyrimidine : Pyrimidine ring with a 2-position isopropyl group.
  • 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1249306-95-3): A 4-isopropyl-substituted pyrimidine with additional methoxymethyl and carboxylic acid groups at positions 2 and 5, respectively. The carboxyl group introduces acidity and hydrogen-bonding capacity, differentiating its reactivity from this compound .
  • 5-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine: A fused pyrazolo-pyrimidine system with a chloro and isobutyl substituent.
  • (4,6-Dimethyl-pyrimidin-2-yl)-(2,2,2-trichloro-ethylidene)-amine : A 2-aminated pyrimidine with methyl groups at positions 4 and 6 and a trichloroethylidene moiety. The electron-withdrawing trichloro group may reduce aromaticity, altering reactivity .

Table 1: Structural Comparison

Compound Substituents Key Functional Groups Ring System
This compound 2-isopropyl None Pyrimidine
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid 4-isopropyl, 2-methoxymethyl, 5-carboxyl Carboxylic acid, ether Pyrimidine
5-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine 5-isobutyl, 7-chloro Chloro, alkyl Pyrazolo-pyrimidine
(4,6-Dimethyl-pyrimidin-2-yl)-(2,2,2-trichloro-ethylidene)-amine 4,6-dimethyl, 2-trichloroethylidene Trichloroethylidene, amine Pyrimidine

Physicochemical Properties

The isopropyl group in this compound increases hydrophobicity compared to polar analogs like 4-isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid, which has a logP reduced by its carboxyl group. Substituent position also impacts melting points: this compound likely has a lower melting point than 4,6-dimethyl analogs due to reduced symmetry .

Table 2: Hypothetical Physicochemical Data

Compound Molecular Weight (g/mol) Predicted logP Boiling Point (°C, est.)
This compound 136.19 1.8 ~200
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid 254.28 0.5 >300 (decomposes)
5-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine 225.69 2.5 ~250

Biological Activity

2-Isopropylpyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, focusing on its anti-inflammatory, antiviral, and anticancer properties, along with structure-activity relationships (SARs) derived from various studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The isopropyl group at position 2 contributes to its unique biological profile.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Inhibition of COX Enzymes :
    • IC50 values for various substituted pyrimidines against COX-1 and COX-2 have been reported, demonstrating promising anti-inflammatory effects. For example, compounds derived from this class showed IC50 values ranging from 19.45 to 42.1 μM for COX-1 and COX-2 respectively .
  • Bioassays :
    • In vivo studies using carrageenan-induced paw edema models indicated that certain pyrimidine derivatives possess anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Indomethacin9.17-

2. Antiviral Activity

The antiviral potential of pyrimidine derivatives has also been explored, particularly against HIV-1.

  • Mechanism of Action :
    • A study showed that modifications at the C-2 position of the pyrimidine ring enhance anti-HIV activity, with some compounds exhibiting IC50 values as low as 0.32 µM against HIV-1 reverse transcriptase .
CompoundIC50 (μM)
5-Allyl-6-benzyl-pyrimidin-4(3H)-one0.32
Control (AZT)<0.01

3. Anticancer Activity

Pyrimidines have been identified as potential anticancer agents due to their ability to inhibit various cancer cell lines.

  • Cytotoxicity Studies :
    • Recent investigations have demonstrated that several pyrimidine analogs significantly inhibit the proliferation of cancer cells, suggesting that structural modifications can enhance their efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be significantly influenced by structural modifications:

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The presence of electron-donating groups at specific positions on the pyrimidine ring has been shown to enhance anti-inflammatory activity, while electron-withdrawing groups may reduce it .

Case Studies

Several case studies illustrate the practical applications and effectiveness of pyrimidine derivatives in drug design:

  • HIV Inhibitors :
    • A series of pyrimidine compounds were evaluated for their dual inhibition against HIV integrase and reverse transcriptase, showcasing their potential as antiviral agents .
  • Anti-Cancer Agents :
    • The development of pyrimidine-based drugs targeting specific cancer pathways has been documented, highlighting their role in modern cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylpyrimidine
Reactant of Route 2
2-Isopropylpyrimidine

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